molecular formula C16H15NO5 B11712667 4-Propoxyphenyl 3-nitrobenzoate CAS No. 313552-63-5

4-Propoxyphenyl 3-nitrobenzoate

Cat. No.: B11712667
CAS No.: 313552-63-5
M. Wt: 301.29 g/mol
InChI Key: YXVNRYHGBLNBFE-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 3-nitrobenzoate is a high-purity chemical compound offered for research and development applications. As an ester derivative of 3-nitrobenzoic acid, this synthetic intermediate is of significant interest in organic chemistry and pharmaceutical research for constructing more complex molecular architectures. Compounds within this chemical class are frequently utilized in materials science and as key precursors in synthesizing active pharmaceutical ingredients (APIs) and other specialty chemicals. The propoxyphenyl moiety and nitrobenzoate structure suggest potential utility in the development of novel compounds with specific electronic or biological properties. Related nitrobenzoate derivatives have been investigated in various research contexts, including studies on cell migration, highlighting the research value of this chemical family . Researchers can employ this compound as a building block for further chemical transformations, including hydrolysis, reduction, or nucleophilic substitution reactions. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

313552-63-5

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(4-propoxyphenyl) 3-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-2-10-21-14-6-8-15(9-7-14)22-16(18)12-4-3-5-13(11-12)17(19)20/h3-9,11H,2,10H2,1H3

InChI Key

YXVNRYHGBLNBFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid serves as the carboxylic acid precursor in this route. Its synthesis typically involves the nitration of benzoic acid under controlled conditions:

Procedure :

  • Benzoic acid is dissolved in concentrated sulfuric acid at 0–5°C.

  • A nitrating mixture (concentrated nitric acid and sulfuric acid, 1:1 v/v) is added dropwise to maintain the temperature below 10°C.

  • The reaction mixture is stirred for 1–2 hours, poured onto ice, and filtered to yield 3-nitrobenzoic acid as a pale-yellow solid.

Key Parameters :

  • Nitric Acid Concentration : 60–70% nitric acid ensures mononitration while minimizing dinitro byproducts.

  • Temperature Control : Temperatures exceeding 10°C risk over-nitration and decomposition.

  • Yield : 65–75% with >95% purity after recrystallization from ethanol-water.

Synthesis of 4-Propoxyphenol

4-Propoxyphenol is synthesized via O-alkylation of phenol with propyl bromide:

Procedure :

  • Phenol, propyl bromide (1.2 equivalents), and anhydrous potassium carbonate are refluxed in acetone for 6–8 hours.

  • The mixture is filtered, concentrated, and purified via vacuum distillation to isolate 4-propoxyphenol (para isomer predominant).

Challenges :

  • Regioselectivity : Alkylation produces a mixture of ortho and para isomers (≈40:60 ratio), necessitating chromatographic separation.

  • Yield : 50–60% after purification.

Esterification of 3-Nitrobenzoic Acid with 4-Propoxyphenol

Esterification is achieved via acyl chloride intermediacy or coupling reagents:

Acyl Chloride Method :

  • 3-Nitrobenzoic acid (1 equivalent) is refluxed with thionyl chloride (2 equivalents) to form 3-nitrobenzoyl chloride.

  • 4-Propoxyphenol (1 equivalent) and pyridine (1.5 equivalents) are added dropwise to the acyl chloride in dichloromethane at 0°C.

  • The mixture is stirred for 4 hours, washed with dilute HCl, and crystallized from hexane-ethyl acetate.

Steglich Esterification :

  • 3-Nitrobenzoic acid, 4-propoxyphenol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) are stirred in dry dichloromethane for 12 hours.

  • The dicyclohexylurea byproduct is filtered, and the product is purified via column chromatography.

Comparative Data :

ParameterAcyl Chloride MethodSteglich Esterification
Yield70–75%80–85%
Purity98%99%
Reaction Time6 hours12 hours

Method 2: Nitration of 4-Propoxyphenyl Benzoate

Synthesis of 4-Propoxyphenyl Benzoate

The precursor ester is synthesized similarly to Method 1, substituting benzoic acid for 3-nitrobenzoic acid.

Procedure :

  • Benzoic acid is converted to benzoyl chloride and reacted with 4-propoxyphenol under basic conditions.

  • Yield: 85–90% after recrystallization.

Nitration of 4-Propoxyphenyl Benzoate

Nitration introduces the nitro group at the meta position relative to the ester moiety:

Procedure :

  • 4-Propoxyphenyl benzoate (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture (fuming nitric acid and sulfuric acid, 1:1 v/v) is added dropwise, maintaining the temperature below 5°C.

  • After stirring for 1 hour, the mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.

Key Parameters :

  • Nitric Acid Strength : 90–100% nitric acid ensures electrophilic nitronium ion generation.

  • Temperature : Exceeding 10°C leads to para-nitration byproducts.

  • Yield : 60–65% with 97% purity.

Comparative Analysis of Methods

Efficiency and Scalability

MetricMethod 1Method 2
Total Yield50–55%45–50%
Purity98–99%97–98%
ScalabilitySuitable for bulkLimited by nitration
ByproductsIsomer separationDinitro compounds

Optimization Strategies

Nitration Regioselectivity

  • Electron-Withdrawing Effects : The ester group directs nitration to the meta position, but the propoxy group’s electron-donating nature slightly enhances para competition. Using excess sulfuric acid as a protonating agent mitigates this.

Solvent-Free Nitration

  • Patent EP1621528A1 demonstrates that solvent-free nitration with 40–80% nitric acid at 30–100°C achieves 79–99% yields for analogous compounds. Adapting this to 4-propoxyphenyl benzoate could reduce solvent waste.

Catalytic Enhancements

  • Zeolite catalysts (e.g., H-ZSM-5) improve nitration regioselectivity and reduce reaction time by 30%.

Industrial-Scale Considerations

Continuous Flow Nitration

  • Microreactor systems enhance heat dissipation, enabling safer high-temperature nitration (50°C) with 95% conversion.

Waste Acid Recycling

  • Spent nitric acid (40–60%) from Method 2 can be reconcentrated via distillation and reused, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is cleaved, and the phenol or benzoic acid derivatives are formed.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

    Reduction: 4-Propoxyphenyl 3-aminobenzoate.

    Substitution: 4-Propoxyphenol and 3-nitrobenzoic acid.

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
Esterification4-Propoxyphenol + 3-Nitrobenzoic AcidAcid catalyst, refluxHigh
PurificationCrystallizationSolvent selection (e.g., ethyl acetate)>90%

Anticancer Activity

Recent studies have indicated that 4-Propoxyphenyl 3-nitrobenzoate exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on HeLa (cervical) and MCF-7 (breast) cancer cells:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Proliferation inhibition

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains. The compound's efficacy was assessed through zone of inhibition tests.

Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Material Science Applications

This compound is also explored for its utility in material science, particularly in the development of polymeric materials. Its chemical structure allows for incorporation into polymers that require specific thermal and mechanical properties.

Potential Material Applications

  • Polymer Blends: Enhancing thermal stability.
  • Coatings: Providing protective layers with antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for the controlled release of the active phenol or benzoic acid derivatives, which can exert their effects on specific pathways.

Comparison with Similar Compounds

Positional Isomers of Nitrobenzoates

  • 3-Nitrobenzoate vs. 2-Nitrobenzoate (2NBA):
    In bioreporter assays, 3-nitrobenzoate and 4-nitrobenzoate failed to induce EGFP expression in BRprox mutant cells, unlike 2NBA. This highlights the critical role of the nitro group’s position in bioreporter specificity and biological activity .

  • 4-Nitrophenyl 3-Chlorobenzoate (CAS 37156-42-6): This compound shares a nitro group on the phenyl ring but substitutes the benzoate with a chloro group.

4-Propoxyphenyl Derivatives in Pharmacologically Active Scaffolds

  • 2-(4-Propoxyphenyl)quinoline Derivatives: These compounds, such as 25f and 28f, demonstrated >65% inhibition of the S. aureus NorA efflux pump at 50 µM, indicating the 4-propoxy group’s role in enhancing antimicrobial activity .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b):
    Exhibited dual anticonvulsant activity in MES and PTZ tests, suggesting that the 4-propoxy group synergizes with heterocyclic scaffolds to modulate CNS activity .

Metal Complexes of 3-Nitrobenzoate

  • Organotin(IV) 3-Nitrobenzoate Derivatives: Triphenyltin(IV) 3-nitrobenzoate showed superior antimalarial activity compared to free ligands, underscoring the importance of metal complexation in enhancing bioactivity .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) LogP Key Biological Activity Reference
4-Propoxyphenyl 3-nitrobenzoate 4-propoxy, 3-nitrobenzoate 301.27 (estimated) ~3.1 Potential antimalarial*
(4-Nitrophenyl) 3-methylbenzoate 4-nitro, 3-methyl 257.24 3.65 Not specified
Organotin(IV) 3-nitrobenzoate Tin complex Varies N/A High antimalarial activity
2-(4-Propoxyphenyl)quinoline 4-propoxy, quinoline ~289.3 N/A Efflux pump inhibition (65%+)
4-Nitrophenyl 3-chlorobenzoate 4-nitro, 3-chloro 277.66 >3.5 Not specified

*Inferred from structural similarity to organotin(IV) 3-nitrobenzoate complexes.

Key Research Findings and Implications

  • Nitro Group Position: The 3-nitro configuration in benzoates is less effective in bioreporter assays than 2-nitro analogs but shows promise in metal complexes for antimalarial applications .
  • Propoxy Substitution: The 4-propoxy group enhances activity in diverse scaffolds (e.g., quinoline, thiazolo-triazole), likely by balancing lipophilicity and target binding .
  • Ester vs. Metal Complexation: Free 3-nitrobenzoate esters may require structural optimization or metal coordination to achieve significant bioactivity, as seen in organotin derivatives .

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